molecular formula C11H12BrFO2 B6290968 Isopropyl 5-bromo-2-fluoro-3-methylbenzoate CAS No. 2432849-10-8

Isopropyl 5-bromo-2-fluoro-3-methylbenzoate

Cat. No.: B6290968
CAS No.: 2432849-10-8
M. Wt: 275.11 g/mol
InChI Key: FXNXZNWKQXSOGM-UHFFFAOYSA-N
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Description

Significance of Benzoate (B1203000) Ester Scaffolds in Organic Synthesis and Medicinal Chemistry

Benzoate ester scaffolds are fundamental building blocks in organic synthesis. They serve as key intermediates in the creation of more complex molecules, including dyes, fragrances, and a wide range of pharmaceutical compounds. annexechem.com The ester functional group itself can be readily transformed into other functionalities, and the aromatic ring can undergo various substitution reactions, making it a highly versatile synthetic platform. annexechem.com

In medicinal chemistry, the benzoate motif is prevalent in numerous therapeutic agents. The rigid, planar structure of the aromatic ring provides a stable anchor for orienting other functional groups to interact with biological targets like enzymes and receptors. shubham.co.in Furthermore, benzoate derivatives are utilized in pharmaceutical formulations as pH regulators and preservatives, contributing to the stability and shelf-life of medicines. annexechem.com

The Unique Role of Halogen and Alkyl Substituents in Aromatic Systems

The properties of an aromatic compound can be profoundly altered by the introduction of halogen and alkyl substituents. Each group imparts distinct electronic and steric characteristics that are strategically exploited in drug design.

Fluorine: The small size and high electronegativity of fluorine make it a unique tool in medicinal chemistry. nih.govbenthamscience.com Its incorporation into a drug candidate can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net Fluorine substitution can also increase binding affinity to target proteins and improve bioavailability and membrane permeation. researchgate.net Its powerful electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, which is critical for optimizing a drug's solubility and pharmacokinetic profile. researchgate.net

Bromine: Bromine is another halogen frequently used to modify bioactive molecules. Its inclusion can increase therapeutic activity and favorably influence a drug's metabolism and duration of action. ump.edu.plump.edu.pl A key feature of bromine is its ability to participate in "halogen bonding," a type of non-covalent interaction with Lewis bases that can enhance drug-target binding. ump.edu.pl This property is harnessed to improve the potency and selectivity of therapeutic agents. Bromine-containing compounds have found applications as antimicrobial agents, anesthetics, and even anticancer drugs. tethyschemical.comvasu-industries.com

Methyl Group: The addition of a simple methyl group can lead to a surprisingly significant improvement in a molecule's biological activity, a phenomenon often termed the "magic methyl" effect. illinois.edujuniperpublishers.com This effect can arise from several factors. A methyl group can improve potency by filling a hydrophobic pocket in a target protein, thereby increasing binding affinity. nih.gov It can also enhance metabolic stability by sterically shielding a nearby functional group from metabolizing enzymes. Furthermore, methylation can favorably impact solubility and reduce off-target effects, leading to a safer pharmacological profile. nih.govscientificupdate.com

The combination of these substituents in Isopropyl 5-bromo-2-fluoro-3-methylbenzoate creates a molecule with a unique profile of steric and electronic properties, making it a valuable intermediate for synthetic chemists.

Overview of Research Trajectories for this compound

Specific research publications detailing the synthesis or biological activity of this compound are not prevalent in publicly accessible literature. The compound is primarily listed in the catalogs of chemical suppliers, which indicates its role as a building block or intermediate for the synthesis of more complex molecules. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

The research trajectory for this compound is therefore inferred from its potential applications in synthetic chemistry. Given its structure—a benzoate ester functionalized with fluoro, bromo, and methyl groups—it is a highly versatile intermediate. It is likely utilized in the discovery and development of new pharmaceutical agents or other specialized organic materials. For instance, patent literature describes the synthesis of related compounds like methyl 5-bromo-3-fluoro-2-methylbenzoate from precursors such as 2-methyl-3-amino-5-bromobenzoate, highlighting the synthetic routes used for this class of molecules. google.comchemicalbook.com Such compounds serve as key intermediates in multi-step syntheses, where each substituent can be used to guide subsequent reactions or contribute to the final properties of the target molecule.

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound this compound. The objective is to detail the significance of its core chemical structure, the benzoate ester, within organic and medicinal chemistry. It further aims to analyze the specific roles of its halogen (bromine, fluorine) and alkyl (methyl) substituents in modifying molecular properties. Finally, it contextualizes the compound's likely application as a synthetic intermediate based on its structural features and the known uses of similar chemical entities. The content is structured to deliver a scientifically accurate and thorough overview based on these core topics.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 2432849-10-8 sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Molecular Formula C₁₁H₁₂BrFO₂ sigmaaldrich.com
Molecular Weight 275.12 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com

| Purity | ≥97% | sigmaaldrich.com |

Table 2: Influence of Substituents in Medicinal Chemistry

Substituent Key Roles and Effects Source(s)
Fluorine (F) Increases metabolic stability, enhances binding affinity, improves bioavailability and membrane permeability, modulates pKa of adjacent groups. nih.govresearchgate.netresearchgate.net
Bromine (Br) Participates in halogen bonding to enhance drug-target interactions, increases therapeutic activity, can improve metabolic profile and duration of action. ump.edu.plump.edu.pl

| Methyl (CH₃) | "Magic Methyl" Effect: Can dramatically increase potency and selectivity, improve solubility, and block metabolic soft spots. | illinois.edujuniperpublishers.comscientificupdate.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 5-bromo-2-fluoro-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-6(2)15-11(14)9-5-8(12)4-7(3)10(9)13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNXZNWKQXSOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Isopropyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Direct Esterification Routes

Direct esterification represents the most straightforward approach to synthesizing Isopropyl 5-bromo-2-fluoro-3-methylbenzoate. This involves the reaction of the parent carboxylic acid, 5-bromo-2-fluoro-3-methylbenzoic acid, with isopropanol (B130326). This transformation can be facilitated by either chemical catalysts, such as strong acids, or biocatalysts like enzymes.

Conventional Fischer Esterification Approaches

Fischer-Speier esterification, a cornerstone of organic synthesis, remains a widely used method for producing esters. This acid-catalyzed equilibrium process involves the reaction of a carboxylic acid with an alcohol.

The synthesis of this compound via Fischer esterification involves the direct reaction of 5-bromo-2-fluoro-3-methylbenzoic acid with isopropanol in the presence of a strong acid catalyst. The reaction produces the desired isopropyl ester and water as a byproduct. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of isopropanol. A subsequent series of proton transfers and the elimination of a water molecule leads to the formation of the final ester product. As this is a reversible reaction, specific conditions are required to drive the equilibrium toward the product side to achieve a high yield. youtube.com

To maximize the yield of this compound, optimization of the reaction conditions is critical. Key parameters that are typically adjusted include the choice of catalyst, temperature, reactant molar ratio, and the effective removal of water. researchgate.netdnu.dp.ua

Acidic Catalysts : A variety of acid catalysts can be employed. While traditional homogeneous catalysts like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective, they can present challenges in product purification and catalyst removal. google.com Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or metal oxides, offer a greener alternative, simplifying workup procedures as they can be removed by simple filtration. iiste.org

Reaction Conditions : The reaction is typically conducted at elevated temperatures to increase the reaction rate. A crucial strategy to drive the equilibrium towards the formation of the ester is to use a large excess of one of the reactants, usually the more cost-effective and easily removable isopropanol. youtube.com Furthermore, the continuous removal of water as it is formed, often accomplished through azeotropic distillation using a Dean-Stark apparatus, is essential for achieving high conversion rates. youtube.com

ParameterCondition/MethodRationale
Catalyst Type Homogeneous (e.g., H₂SO₄, p-TSA) or Heterogeneous (e.g., Amberlyst-15)To increase the rate of reaction by protonating the carboxylic acid. Heterogeneous catalysts facilitate easier separation.
Temperature Elevated (Reflux)To overcome the activation energy and increase the reaction rate.
Reactant Ratio Excess IsopropanolTo shift the reaction equilibrium towards the product side (Le Chatelier's Principle).
Water Removal Azeotropic Distillation (e.g., Dean-Stark apparatus) or use of desiccants (e.g., molecular sieves)To prevent the reverse reaction (ester hydrolysis) and drive the reaction to completion.

Enzymatic Esterification Strategies

In line with the principles of green chemistry, enzymatic methods provide a sustainable alternative to conventional chemical synthesis. Biocatalysis utilizes enzymes, typically lipases, to perform chemical transformations with high selectivity under mild conditions. acs.orgsci-hub.se

The synthesis of this compound can be effectively catalyzed by lipases. scielo.br These enzymes, which naturally hydrolyze fats (triglycerides), can be used to catalyze the reverse reaction—esterification—in non-aqueous or low-water environments. nih.gov The reaction mechanism involves the formation of an acyl-enzyme intermediate at the lipase's active site, which is then attacked by the alcohol (isopropanol) to form the ester.

A commonly used and highly effective biocatalyst for such reactions is Novozym 435, which is an immobilized form of lipase B from Candida antarctica. nih.govnih.govrsc.org Its immobilization on a macroporous resin enhances its stability in organic solvents and allows for easy recovery and reuse, making the process more economically viable. scielo.br The reaction is typically performed in an organic solvent to minimize water content, which would otherwise favor hydrolysis.

ParameterCondition/MethodRationale
Biocatalyst Immobilized Lipase (e.g., Novozym 435)Provides high selectivity and activity under mild conditions. Immobilization allows for easy catalyst reuse. rsc.org
Reaction Medium Organic Solvent (e.g., hexane, toluene)To solubilize reactants and minimize water activity, favoring the esterification reaction over hydrolysis. nih.gov
Temperature Mild (e.g., 30-60 °C)To maintain enzyme activity and stability. Optimal temperature depends on the specific lipase used. nih.gov
Water Activity Low / AnhydrousTo shift the thermodynamic equilibrium toward ester synthesis. Molecular sieves may be added to remove water. researchgate.net

The use of lipases for synthesizing this compound aligns with several core principles of green chemistry. rsc.orgmdpi.com Biocatalytic processes offer significant environmental advantages over traditional chemical methods. novozymes.com

Key green chemistry benefits include:

Energy Efficiency : Enzymatic reactions are conducted under mild temperature and pressure conditions, reducing energy consumption. novozymes.com

Waste Prevention : The high selectivity (chemo-, regio-, and stereoselectivity) of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. sci-hub.se

Use of Renewable Feedstocks : The enzymes themselves are derived from renewable biological sources. novozymes.com

Safer Chemistry : Biocatalysis avoids the use of harsh and corrosive acid catalysts and often employs less hazardous solvents. novozymes.com

These attributes make biocatalysis a powerful and sustainable tool for the synthesis of fine chemicals and pharmaceutical intermediates like this compound. sci-hub.se

Synthesis via Functional Group Interconversion on the Aromatic Ring

The construction of the target molecule relies on the sequential introduction of the bromo and fluoro groups onto a pre-existing aromatic scaffold. This is typically achieved through electrophilic and nucleophilic substitution reactions, or diazonium salt chemistry.

Introduction of Bromine Substituent

The introduction of a bromine atom onto the aromatic ring is a crucial step in the synthesis of this compound. This is generally accomplished through electrophilic aromatic bromination.

The selection of the appropriate precursor is vital for a successful bromination reaction. A common starting material for the synthesis of related compounds is 2-methylbenzoic acid. In a typical procedure, 2-methylbenzoic acid can be treated with a brominating agent in the presence of a strong acid, such as concentrated sulfuric acid. The reaction with bromine in sulfuric acid can lead to the formation of 5-bromo-2-methylbenzoic acid. Another effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. For instance, reacting a suitable precursor with NBS in concentrated sulfuric acid at low temperatures can yield the desired brominated compound.

A plausible precursor for the synthesis of the target molecule would be Isopropyl 2-fluoro-3-methylbenzoate. The presence of the fluorine and the ester group will influence the regioselectivity of the subsequent bromination step.

Achieving the correct regiochemistry during bromination is a significant challenge. The directing effects of the substituents on the aromatic ring must be carefully considered. In a precursor like 2-fluoro-3-methylbenzoate, the fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The isopropyl ester group is a deactivating meta-director. The interplay of these directing effects will determine the position of the incoming bromine atom.

To achieve the desired 5-bromo substitution pattern, the reaction conditions must be carefully controlled. The choice of brominating agent and solvent can influence the regioselectivity of the reaction. For example, using N-bromosuccinimide in a strong acid can provide a degree of regiochemical control. Theoretical analysis and experimental verification have shown that the positional selectivity of electrophilic aromatic bromination can be predicted and controlled. nih.gov

Precursor ExampleBrominating AgentSolvent/CatalystTemperatureProduct ExampleReference
2-methylbenzoic acidBromineConc. H2SO4Room Temperature5-Bromo-2-methylbenzoic acidN/A
Methyl 5-fluoro-2-methylbenzoateN-BromosuccinimideConc. H2SO40°C to Room TempMethyl 3-bromo-5-fluoro-2-methylbenzoateCN110092745A

Introduction of Fluorine Substituent

The incorporation of a fluorine atom onto the aromatic ring can be achieved through several methods, with nucleophilic aromatic substitution and reactions involving diazonium salts being the most prominent.

Nucleophilic aromatic substitution (SNA) is a potential pathway for introducing the fluorine atom. libretexts.org This reaction typically requires an activated aromatic ring, meaning the presence of strong electron-withdrawing groups ortho or para to a good leaving group. libretexts.org In the context of synthesizing this compound, a plausible precursor for an SNAr reaction would be a molecule containing a leaving group (such as a nitro group or another halogen) at the C2 position, activated by an electron-withdrawing group.

However, for the specific substitution pattern of the target molecule, achieving fluorination via SNAr can be challenging due to the electronic nature of the existing substituents. The rate of SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex. stackexchange.com While fluorine is a highly electronegative atom, its effectiveness as a leaving group in SNAr reactions is generally lower than that of other halogens in the absence of significant activation. libretexts.org

A more common and often more effective method for introducing a fluorine atom onto an aromatic ring is through the Balz-Schiemann reaction or related methodologies. nih.govlibretexts.org This reaction involves the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride (B91410). nih.govlibretexts.org

A relevant example is the preparation of 5-bromo-3-fluoro-2-methylbenzoate, a close analog of the target compound's precursor. In a patented method, 2-methyl-3-amino-5-bromobenzoate is treated with hexafluorophosphoric acid and sodium nitrite in a solvent. This in-situ formation of the diazonium salt and its subsequent decomposition introduces the fluorine atom at the desired position. This method has been shown to improve yield and purity while simplifying the post-treatment process.

The general steps for a Balz-Schiemann type reaction are:

Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid.

Fluorination: The diazonium salt is then decomposed, often by heating, in the presence of a fluoride source (e.g., from tetrafluoroborate or hexafluorophosphate anions) to yield the aryl fluoride.

PrecursorReagentsSolventTemperatureProductReference
2-methyl-3-amino-5-bromobenzoateHexafluorophosphoric acid, Sodium nitriteWater, Sulfuric Acid-5°C to -20°C5-bromo-3-fluoro-2-methylbenzoateCN117049963A

Introduction of Methyl Substituent

The regioselective installation of the methyl group at the C-3 position of the 5-bromo-2-fluorobenzoic acid framework is a critical step in the synthesis of the target molecule. Various strategies can be employed to achieve this transformation, with directed ortho-metalation being a particularly powerful tool.

The introduction of a methyl group onto a pre-functionalized aromatic ring can be achieved through several methods. One common approach involves the use of a directing group to facilitate regioselective metalation, followed by quenching with an electrophilic methylating agent such as methyl iodide. In the context of substituted benzoic acids, the carboxylic acid group itself can act as a directing group, although its directing ability is influenced by other substituents on the ring. researchgate.netrsc.org

For the synthesis of a precursor to this compound, a plausible strategy would involve the methylation of a 5-bromo-2-fluorobenzoic acid derivative. The fluorine atom at the C-2 position and the bromine atom at the C-5 position would influence the regioselectivity of this methylation.

An alternative approach could involve starting with a molecule that already contains the methyl group in the desired position, such as 3-bromo-4-fluorotoluene. matrix-fine-chemicals.com Subsequent functionalization of this starting material, for example, through carboxylation, would lead to the desired benzoic acid core.

A patent for a related compound, methyl 5-bromo-3-fluoro-2-methylbenzoate, describes a synthesis starting from 2-methyl-3-amino-5-bromobenzoate. google.com This suggests that another viable strategy involves the use of an amino group as a precursor, which can be converted to other functionalities after the methyl group is in place.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. uwindsor.ca This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile.

In the case of substituted benzoic acids, the carboxylic acid group can function as a DMG. researchgate.netrsc.org However, the presence of other substituents, such as fluorine, can also influence the site of metalation. Fluorine is known to be a potent ortho-directing group in aromatic metalation. capes.gov.br

For a substrate like 5-bromo-2-fluorobenzoic acid, a competition between the directing effects of the carboxylic acid and the fluorine atom would be expected. Research on the directed lithiation of unprotected benzoic acids has shown that the carboxylic acid group is of intermediate capacity in directing metalation and that its effect can be complementary to that of a meta-fluoro substituent. researchgate.netrsc.org

A plausible synthetic route utilizing DoM for the synthesis of the 5-bromo-2-fluoro-3-methylbenzoic acid core is outlined below:

Starting Material: 2-bromo-5-fluorobenzoic acid.

Directed ortho-Metalation: Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The fluorine atom at the 5-position would direct the lithiation to the C-6 position.

Methylation: Quenching of the resulting aryllithium intermediate with methyl iodide (CH₃I) to introduce the methyl group at the C-6 position, yielding 2-bromo-5-fluoro-6-methylbenzoic acid.

It is important to note that precise temperature control is crucial in such reactions, as lithiated fluoroarenes can be unstable and may lead to the formation of aryne intermediates at higher temperatures. nih.gov

The following table summarizes a hypothetical reaction based on these principles:

StepReagents and ConditionsProduct
12-bromo-5-fluorobenzoic acid-
2LDA, THF, -78 °C2-bromo-5-fluoro-6-lithiobenzoic acid
3CH₃I2-bromo-5-fluoro-6-methylbenzoic acid

Synthesis via Organometallic Coupling Reactions

Palladium-catalyzed carbonylation reactions provide a direct and efficient method for the synthesis of esters from aryl halides. researchgate.net This approach is particularly attractive for the synthesis of this compound as it allows for the direct introduction of the isopropyl ester functionality.

Palladium-catalyzed carbonylation involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. This reaction proceeds through a catalytic cycle that includes oxidative addition, CO insertion, and reductive elimination.

For the synthesis of this compound, a suitable starting material would be 1,4-dibromo-2-fluoro-5-methylbenzene. The carbonylation reaction would selectively occur at one of the bromine positions, leading to the desired product.

The alkoxycarbonylation of aryl bromides with isopropanol is a well-established transformation. The reaction is typically carried out under a carbon monoxide atmosphere, using a palladium catalyst, a phosphine (B1218219) ligand, and a non-nucleophilic base.

A representative procedure for the isopropoxycarbonylation of an aryl bromide is as follows:

Substrate: 1,4-dibromo-2-fluoro-5-methylbenzene

Reagents: Isopropanol, Carbon Monoxide (CO)

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

Ligand: A suitable phosphine ligand (e.g., triphenylphosphine, Xantphos)

Base: A tertiary amine (e.g., triethylamine, diisopropylethylamine)

Solvent: An inert solvent such as toluene or dimethylformamide (DMF)

The reaction would be heated to an appropriate temperature to facilitate the catalytic cycle and achieve a good conversion to the desired isopropyl ester.

The choice of ligand is crucial for the success of palladium-catalyzed carbonylation reactions, as it influences the catalyst's stability, activity, and selectivity. acs.org For sterically hindered or electronically deactivated aryl halides, the use of bulky and electron-rich phosphine ligands is often beneficial as they promote the oxidative addition step. nih.gov

Ligands such as Xantphos and DPEphos have been shown to be effective in various carbonylation reactions. acs.org The optimization of the catalyst system may involve screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands to identify the optimal conditions for the specific substrate.

The following table provides a summary of common ligands used in palladium-catalyzed carbonylation and their general characteristics:

LigandStructureKey Features
Triphenylphosphine (PPh₃)P(C₆H₅)₃A common, relatively inexpensive monodentate ligand.
XantphosA bulky bidentate ligand with a large bite angle, often used to promote reductive elimination.
DPEphosA bulky bisphosphino ligand known for its effectiveness in various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation in Precursors

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or boronic ester) with an organohalide or triflate. Its widespread use is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.

In the context of synthesizing precursors for complex benzoates, the Suzuki-Miyaura reaction would be instrumental in constructing the substituted aromatic ring. For instance, a suitably substituted aryl boronic ester could be coupled with an ortho-bromoaniline derivative to introduce specific aryl groups onto the benzene (B151609) ring. One study demonstrated an efficient Suzuki-Miyaura reaction on unprotected ortho-bromoanilines, showcasing its compatibility with various boronic esters, including those with benzyl (B1604629), alkyl, aryl, and heteroaromatic substituents. A particularly effective catalyst system for such transformations was identified as CataXCium A Pd G3, which facilitated good to excellent yields. This methodology's robustness highlights its potential for creating diverse and complex precursors for molecules like this compound.

Negishi and Stille Coupling Applications in Benzoate (B1203000) Precursors

Alongside the Suzuki coupling, the Negishi and Stille reactions are powerful palladium- or nickel-catalyzed cross-coupling methods for C-C bond formation, applicable to the synthesis of benzoate precursors.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, allowing for couplings that may be challenging with other methods. Despite their reactivity, organozinc compounds are compatible with a large number of sensitive functional groups, making them valuable in the synthesis of complex molecules. The reaction's ability to couple sp³, sp², and sp hybridized carbon atoms makes it exceptionally versatile. For precursor synthesis, a functionalized arylzinc halide could be coupled with an aryl halide or triflate to build the core aromatic structure. The development of highly active catalyst systems, such as those based on palladacycle precatalysts with dialkylbiarylphosphine ligands (e.g., XPhos), has enabled these reactions to proceed under mild conditions, even at room temperature.

The Stille coupling employs organotin compounds (stannanes). While concerns about the toxicity of tin reagents exist, the reaction is highly reliable and tolerant of a vast array of functional groups. The general catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. This method could be applied to couple a stannane-bearing aromatic precursor with an appropriate aryl halide to construct the substituted benzoate framework.

Both Negishi and Stille couplings offer strategic alternatives to the Suzuki reaction for assembling the carbon skeleton of complex benzoate precursors, each with its own advantages regarding reactivity, substrate scope, and reaction conditions.

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic methodology have focused on improving efficiency, safety, and sustainability. These emerging techniques offer significant advantages over traditional methods for the synthesis of benzoate esters.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Unlike conventional heating which relies on conduction, microwave irradiation directly heats the reactants and solvent, leading to rapid and uniform temperature increases. This results in dramatically reduced reaction times, often from hours to minutes, and can lead to higher product yields and purities. rsc.orgnih.gov

In the context of esterification, microwave synthesis has proven to be highly effective. Studies on the synthesis of various benzoate esters, such as ethyl and butyl benzoate, demonstrate the significant advantages of this technology. For example, a microwave-assisted synthesis of ethyl benzoate achieved a 97% yield in just 5 minutes at 170°C. rsc.org This stands in stark contrast to traditional Fischer esterification, which typically requires several hours of refluxing. chemrxiv.orgresearchgate.net The energy efficiency and speed of microwave-assisted synthesis make it a compelling green chemistry alternative. rsc.orgrsc.org

Comparison of Conventional vs. Microwave-Assisted Benzoate Synthesis
CompoundMethodReaction TimeYieldReference
Ethyl BenzoateConventional Heating (Reflux)~1 hourNot specified chemrxiv.orgresearchgate.net
Ethyl BenzoateMicrowave-Assisted5 minutes97% rsc.org
Butyl BenzoateConventional Heating (Reflux)45 minutesNot specified rsc.org
Butyl BenzoateMicrowave-Assisted6 minutesNot specified rsc.org

Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a reactor where they mix and react. This technology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), enhanced safety for hazardous reactions, and straightforward scalability.

For esterification reactions, continuous-flow systems can be particularly advantageous. They allow for the integration of reaction and separation steps, such as the continuous removal of water, which drives the reaction equilibrium towards the product side. The use of packed-bed reactors with solid acid catalysts can create highly efficient and sustainable processes for producing esters. The combination of flow chemistry with other technologies, such as microwave irradiation, further enhances reaction rates and productivity, making it a highly attractive methodology for industrial-scale synthesis. acs.org

Mechanochemical Approaches for Benzoate Ester Synthesis

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of bulk solvents. This solvent-free approach aligns strongly with the principles of green chemistry by minimizing chemical waste. The energy generated by the collisions of grinding balls with the reactants and the reactor walls facilitates the reaction, often at room temperature.

Mechanochemical methods have been successfully applied to esterification. Research has demonstrated that esters can be synthesized in high yields under high-speed ball-milling (HSBM) conditions. For example, one study reported a solvent-free esterification method that produced various esters in 45% to 91% yields within just 20 minutes of grinding at room temperature. rsc.org This technique is not only environmentally benign but also offers unique opportunities for reactions involving insoluble reactants. While direct application to this compound is not documented, the successful mechanochemical synthesis of other esters, including the oxidative esterification of alcohols, suggests its potential as a viable and sustainable synthetic route. rsc.org

Chemical Reactivity and Transformations of Isopropyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Reactions at the Ester Moiety

The isopropyl ester group is a key reactive site in the molecule, susceptible to a range of nucleophilic substitution and reduction reactions.

Hydrolysis Kinetics and Mechanisms under Varied Conditions

While specific kinetic studies on the hydrolysis of Isopropyl 5-bromo-2-fluoro-3-methylbenzoate are not extensively documented in publicly available literature, the general principles of ester hydrolysis can be applied to understand its likely behavior. The hydrolysis of this ester to its corresponding carboxylic acid, 5-bromo-2-fluoro-3-methylbenzoic acid, and isopropanol (B130326) can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. In basic media, the hydrolysis occurs through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and isopropanol.

The electronic effects of the substituents on the aromatic ring are expected to influence the rate of hydrolysis. The electron-withdrawing nature of the fluorine and bromine atoms would likely increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to an unsubstituted benzoyl ester. Conversely, the electron-donating methyl group may slightly counteract this effect.

Interactive Data Table: Predicted Factors Influencing Hydrolysis of this compound

ConditionCatalystExpected Rate DeterminantPredicted Rate Compared to Unsubstituted Isopropyl Benzoate (B1203000)
AcidicH⁺Stability of the protonated carbonylFaster
BasicOH⁻Electrophilicity of the carbonyl carbonFaster
NeutralH₂OElectrophilicity of the carbonyl carbonSlower than catalyzed reactions

Transesterification Reactions and Alkyl Group Exchange

Transesterification of this compound can be achieved by reacting it with another alcohol in the presence of an acid or base catalyst. This process allows for the exchange of the isopropyl group for a different alkyl group. For instance, reaction with methanol (B129727) would yield methyl 5-bromo-2-fluoro-3-methylbenzoate and isopropanol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Reduction of the Ester Group to Alcohol or Aldehyde

The ester functionality can be reduced to either an alcohol or an aldehyde using appropriate reducing agents. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would typically reduce the ester to the corresponding primary alcohol, (5-bromo-2-fluoro-3-methylphenyl)methanol.

Selective reduction to the aldehyde, 5-bromo-2-fluoro-3-methylbenzaldehyde, is more challenging but can be attempted using milder, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The success of this transformation depends on careful control of the reaction conditions to prevent over-reduction to the alcohol.

Reactions on the Aromatic Ring

The substituted benzene (B151609) ring in this compound is the site for electrophilic aromatic substitution reactions. The existing substituents play a crucial role in directing the position of the incoming electrophile.

Electrophilic Aromatic Substitution (EAS) Reactions

The rate and regioselectivity of electrophilic aromatic substitution on the benzene ring are determined by the combined electronic and steric effects of the bromo, fluoro, methyl, and isopropyl carboxylate groups. The fluorine and bromine atoms are deactivating but ortho-, para-directing. libretexts.org The methyl group is activating and ortho-, para-directing. The isopropyl carboxylate group is a deactivating and meta-directing group. libretexts.org

Nitration Patterns and Regioselectivity

Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring. libretexts.org To predict the substitution pattern, the directing effects of the existing substituents must be considered.

The available positions for substitution are C4 and C6.

Methyl (at C3): Ortho-, para-directing. Directs to C2 (blocked), C4, and C6. As an activator, it enhances the reactivity at these positions.

Isopropyl carboxylate (at C1): Meta-directing. Directs to C3 (blocked) and C5 (blocked). As a deactivator, it strongly reduces the ring's reactivity.

Considering these directing effects, the most likely positions for nitration are C4 and C6, as they are activated by the methyl group and directed by the bromine atom. The strong deactivating effect of the ester group and the halogens suggests that forcing conditions may be required for the reaction to proceed. The steric hindrance from the adjacent groups will also play a role in the final product distribution. The formation of "Methyl 5-bromo-2-fluoro-3-nitrobenzoate" in related syntheses suggests that nitration can occur, although the specific regioselectivity for the isopropyl ester would need experimental verification. calpaclab.comabacipharma.com

Interactive Data Table: Predicted Regioselectivity in the Nitration of this compound

PositionDirecting Effect of SubstituentsSteric HindrancePredicted Outcome
C4Directed by Methyl (para) and Bromo (ortho)ModerateMajor product
C6Directed by Methyl (ortho) and Bromo (ortho)High (next to Isopropyl ester)Minor product or not formed
Further Halogenation Reactions and Positional Selectivity

Further electrophilic halogenation of this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., Cl, Br, I). The positional selectivity of this reaction is determined by the cumulative directing effects of the existing substituents. The two available positions for substitution are C4 and C6.

The directing effects of the substituents are as follows:

Activating, Ortho-, Para-Directing: Methyl (-CH₃)

Deactivating, Ortho-, Para-Directing: Fluoro (-F), Bromo (-Br)

Deactivating, Meta-Directing: Isopropyl carboxylate (-COOCH(CH₃)₂)

Analysis of the potential substitution sites:

Position C4: This site is ortho to the activating methyl group and para to the deactivating bromo group. It is meta to the deactivating fluoro and ester groups. The activating effect of the methyl group would strongly favor substitution at this position.

Position C6: This site is ortho to the deactivating fluoro and ester groups. It is meta to the bromo group and para to the activating methyl group.

Sulfonation and Acylation Studies

Sulfonation and Friedel-Crafts acylation are classic electrophilic aromatic substitution reactions. The introduction of a sulfonyl group (-SO₃H) or an acyl group (-COR) onto the this compound ring would face significant hurdles. The combined deactivating effect of the fluoro, bromo, and particularly the isopropyl ester substituents makes the aromatic ring highly resistant to these reactions, which typically require electron-rich substrates.

The directing influences remain the same as for halogenation. The strongly deactivating ester group directs incoming electrophiles to the meta positions (C4 and C6), while the activating methyl group directs to its ortho and para positions (C4 and C6). Given the severe deactivation of the ring, forcing conditions (e.g., high temperatures, strong Lewis acids) would likely be required to induce any reaction. Such conditions could, however, lead to side reactions or decomposition of the starting material. No specific studies on the sulfonation or acylation of this compound have been documented, and the predicted low reactivity makes it a challenging substrate for these transformations.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. youtube.com In this compound, both the fluoro and bromo substituents are potential leaving groups, and the ester group acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack.

In the context of SNAr reactions, the fluoro substituent is generally the most reactive among the halogens. wikipedia.org This is counterintuitive to bond strength, as the C-F bond is the strongest carbon-halogen bond. However, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com The exceptional electronegativity of fluorine creates a significant partial positive charge on the carbon to which it is attached (the C2 position), making it highly electrophilic and susceptible to nucleophilic attack. Furthermore, fluorine's strong negative inductive effect provides substantial stabilization to the negative charge of the Meisenheimer intermediate, lowering the activation energy of the rate-determining step. youtube.comstackexchange.com Therefore, nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the fluoride (B91410) ion. Studies on other fluoroarenes confirm their utility in SNAr reactions. nih.govmdpi.com

Metalation and Cross-Coupling Reactions at Halogenated Sites

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the carbon-bromine bond is the primary site for such transformations. The C-Br bond is significantly more reactive than the C-F bond towards oxidative addition to low-valent transition metal catalysts like palladium(0), which is the initial step in many cross-coupling catalytic cycles. While C-F bond activation is possible, it typically requires specialized catalysts and more forcing reaction conditions. rsc.org

The bromo group at the C5 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions to form new aryl-aryl bonds. The Suzuki, Stille, and Negishi reactions are three of the most prominent methods for this purpose.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used due to the stability, low toxicity, and commercial availability of the boron reagents.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups and generally neutral reaction conditions. nih.govorganic-chemistry.orglibretexts.org However, a major drawback is the toxicity of the organotin compounds. wikipedia.org

Negishi Coupling: This reaction utilizes a pre-formed organozinc reagent to couple with the aryl bromide, also catalyzed by palladium or nickel. wikipedia.org Organozinc reagents are more reactive than their boron or tin counterparts, often leading to faster reactions and higher yields. wikipedia.org Their main disadvantage is their sensitivity to air and moisture, requiring anhydrous reaction conditions. wikipedia.org

In all three reactions, the mechanism generally involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organometallic reagent (B, Sn, or Zn) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of the ester and other functional groups on this compound is generally well-tolerated by these coupling methods.

The following table summarizes typical conditions for these cross-coupling reactions with aryl bromides.

Table of Mentioned Chemical Compounds

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the reactivity of the closely related methyl 5-bromo-2-fluoro-3-methylbenzoate serves as a strong predictive model. Generally, the reaction involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is critical for the reaction's success and can be tailored to the specific amine being used.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Related Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosK₃PO₄Toluene100-120
Pd(OAc)₂RuPhosCs₂CO₃Dioxane80-100
Pd(OAc)₂SPhosNaOtBuToluene90-110

This table presents generalized conditions based on known Buchwald-Hartwig reactions of similar aryl bromides and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.

Other C-N coupling reactions, such as copper-catalyzed aminations (Ullmann condensation), could also be employed. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but can be effective for certain substrates, particularly with nitrogen-containing heterocycles.

Reactions Involving the Methyl Group

The methyl group attached to the benzene ring is a site for various functionalization reactions, primarily through free radical pathways at the benzylic position.

Benzylic Functionalization (e.g., Oxidation, Halogenation)

Benzylic Halogenation: The methyl group of this compound can be selectively halogenated, most commonly brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) and light or heat. This reaction proceeds via a free radical chain mechanism to yield the corresponding benzylic bromide, Isopropyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate. This product is a versatile intermediate for further synthetic transformations.

Table 2: Typical Conditions for Benzylic Bromination

ReagentInitiatorSolventConditions
N-Bromosuccinimide (NBS)Benzoyl PeroxideCCl₄Reflux
N-Bromosuccinimide (NBS)AIBNBenzeneReflux

This table outlines common conditions for benzylic bromination and serves as a general guide.

Benzylic Oxidation: The methyl group can be oxidized to various oxidation states, most notably to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation, leading to the formation of 4-bromo-2-(isopropoxycarbonyl)-6-fluorobenzoic acid. The reaction conditions, including temperature and the concentration of the oxidizing agent, need to be carefully controlled to avoid degradation of other functional groups on the molecule.

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, and light.

Hydrolytic Stability: The isopropyl ester group is susceptible to hydrolysis under both acidic and basic conditions. In the presence of strong acids or bases, the ester can be cleaved to yield 5-bromo-2-fluoro-3-methylbenzoic acid and isopropanol. The rate of hydrolysis is generally faster under basic conditions. The presence of the electron-withdrawing fluoro and bromo substituents on the aromatic ring can influence the rate of this reaction.

Thermal Stability: The compound is expected to be relatively stable at moderate temperatures. However, at elevated temperatures, decomposition may occur. The C-Br bond is typically the weakest point in the molecule and could be susceptible to homolytic cleavage at high temperatures, initiating radical degradation pathways.

Photochemical Stability: Aromatic halides can be sensitive to ultraviolet light, which can induce cleavage of the carbon-halogen bond. Prolonged exposure to sunlight or other UV sources could potentially lead to the degradation of the molecule.

Spectroscopic Analysis and Structural Elucidation Techniques for Isopropyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of Isopropyl 5-bromo-2-fluoro-3-methylbenzoate, offering granular insights into the connectivity and environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The isopropyl moiety is characterized by a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The aromatic region of the spectrum displays signals corresponding to the two protons on the benzene (B151609) ring. The methyl group attached to the ring appears as a singlet.

¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7d1HAromatic CH
~7.4d1HAromatic CH
~5.2sept1HIsopropyl CH
~2.4s3HAr-CH₃
~1.4d6HIsopropyl CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with their chemical shifts influenced by the bromine, fluorine, and methyl substituents), and the carbons of the isopropyl and methyl groups.

¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
~164C=O (Ester)
~158 (d)C-F
~138Aromatic C
~135Aromatic C
~128 (d)Aromatic C
~125C-Br
~120 (d)Aromatic C
~70Isopropyl CH
~22Isopropyl CH₃
~16 (d)Ar-CH₃

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Substituent Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine substituent on the aromatic ring. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a benzene ring. Couplings to nearby protons can provide further structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, for instance, confirming the coupling between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which can be used to confirm the stereochemistry, although for this achiral molecule, it primarily helps in confirming through-space proximities of substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This technique allows for the determination of the elemental formula of the compound with a high degree of confidence by distinguishing its mass from that of other compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum.

HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₁H₁₂BrFO₂
Calculated m/z274.0004
Measured m/z[Experimental value to be inserted]

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through analysis of molecular fragmentation patterns. When this compound (molar mass: 275.12 g/mol ) is subjected to EI-MS, a variety of characteristic fragments are expected. sigmaaldrich.com

The molecular ion peak (M⁺˙) would be observed at m/z 275 and 277, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation of esters is well-documented and typically involves cleavages adjacent to the carbonyl group. libretexts.org One of the most significant fragmentations is the alpha-cleavage leading to the loss of the isopropoxy group (-O-CH(CH₃)₂), resulting in a prominent acylium ion. Another common pathway is the loss of the isopropyl radical.

Key predicted fragmentation pathways include:

Loss of the isopropyl radical (•CH(CH₃)₂): This cleavage results in an ion at m/z 232/234.

Loss of propene (C₃H₆) via McLafferty rearrangement: This would produce a fragment ion at m/z 233/235.

Loss of the isopropoxy radical (•O-CH(CH₃)₂): This alpha-cleavage yields the 5-bromo-2-fluoro-3-methylbenzoyl cation, a major peak at m/z 216/218. libretexts.org

Loss of the entire ester group (-COOCH(CH₃)₂): This would lead to the formation of a 5-bromo-2-fluoro-3-methylphenyl cation at m/z 188/190.

Loss of Bromine: Fragmentation involving the loss of a bromine radical (•Br) from the molecular ion would produce a fragment at m/z 196.

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio) Predicted Fragment Ion
275/277 [C₁₁H₁₂BrFO₂]⁺˙ (Molecular Ion)
232/234 [M - C₃H₇]⁺
216/218 [M - OC₃H₇]⁺
188/190 [M - COOC₃H₇]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in ion peaks separated by 2 m/z units for all bromine-containing fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. For this compound, ESI-MS analysis would typically be performed in positive ion mode. The resulting spectrum would be dominated by the protonated molecular ion [M+H]⁺. Adducts with common cations present in the solvent or as additives, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also frequently observed. This technique confirms the molecular weight with high accuracy, complementing the structural data from EI-MS.

Table 2: Predicted ESI-MS Ions for this compound

Ion Species Formula Calculated m/z
[M+H]⁺ [C₁₁H₁₃BrFO₂]⁺ 276.01 / 278.01
[M+Na]⁺ [C₁₁H₁₂BrFNaO₂]⁺ 298.00 / 300.00

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups and probing the molecular vibrations of a compound.

Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Functional Group Identification

IR and ATR-IR spectroscopy are powerful tools for identifying the various functional groups within this compound. The spectrum is characterized by several distinct absorption bands corresponding to specific bond vibrations.

The most prominent features in the IR spectrum are expected to be:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹.

C-O Stretch: Esters exhibit two C-O stretching vibrations. The C(=O)-O stretch is usually found between 1250-1300 cm⁻¹, while the O-C(alkyl) stretch appears in the 1100-1200 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-H Stretches: Aliphatic C-H stretching from the isopropyl and methyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.

C-F and C-Br Stretches: The carbon-fluorine stretch is expected as a strong band in the 1000-1200 cm⁻¹ region, potentially overlapping with the C-O stretches. The carbon-bromine stretch appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted IR and ATR-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 C-H Stretch Aromatic
2980-2850 C-H Stretch Aliphatic (Isopropyl, Methyl)
1720-1740 C=O Stretch Ester Carbonyl
1450-1600 C=C Stretch Aromatic Ring
1250-1300 C-O Stretch Asymmetric (C(=O)-O)
1100-1200 C-O / C-F Stretch Symmetric (O-C) / Aryl-F

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond. Key expected signals would include strong bands for the aromatic ring breathing modes and the C-Br stretch, which may be weak in the IR spectrum. This technique helps to confirm the substitution pattern on the benzene ring and provides a more complete vibrational profile of the molecule.

Advanced X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and crystallographic parameters such as the crystal system and space group.

The target compound, this compound, is listed as a liquid at room temperature, precluding direct analysis by single-crystal XRD. sigmaaldrich.com However, if a suitable crystalline derivative could be prepared (e.g., through co-crystallization or by finding conditions for it to solidify), XRD analysis would yield invaluable structural information. Studies on similar crystalline compounds, such as Methyl 5-bromo-2-hydroxybenzoate, have successfully determined their solid-state structures, revealing details about molecular planarity and intermolecular interactions. researchgate.net Such an analysis for a crystalline form of the title compound would unambiguously confirm its molecular structure and provide insights into its packing in the solid state.

Computational and Theoretical Investigations of Isopropyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry, electronic properties, and spectroscopic characteristics of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the equilibrium geometry of Isopropyl 5-bromo-2-fluoro-3-methylbenzoate.

Theoretical studies on related substituted benzoate (B1203000) and naphthyl benzoate ester derivatives have demonstrated the utility of DFT in correlating molecular structure with material properties. semanticscholar.orgproquest.com For this compound, DFT calculations would typically be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. The results of such calculations would provide a detailed three-dimensional structure of the molecule.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For instance, a smaller energy gap would suggest higher reactivity. DFT studies on benzoate anions have successfully predicted reaction pathways based on such analyses. scirp.orgscirp.org

Table 1: Predicted Molecular Properties from Hypothetical DFT Calculations

PropertyPredicted ValueSignificance
Dipole MomentValue in DebyeIndicates the overall polarity of the molecule.
HOMO EnergyValue in eVRelates to the electron-donating ability.
LUMO EnergyValue in eVRelates to the electron-accepting ability.
HOMO-LUMO GapValue in eVCorrelates with chemical reactivity and stability.
Mulliken Atomic ChargesCharge on each atomProvides insight into the charge distribution and potential sites for electrostatic interactions.

Note: The values in this table are illustrative and would be determined by actual DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and spectroscopic properties.

For this compound, ab initio calculations could be used to predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. This would allow for a theoretical IR spectrum to be generated, aiding in the identification and characterization of the compound. Similarly, predictions of electronic transition energies can be correlated with ultraviolet-visible (UV-Vis) absorption spectra. High-accuracy ab initio methods have been successfully used to determine the spectroscopic and thermochemical properties of various molecules, including halogenated compounds. nih.gov

Energetic predictions from ab initio calculations can also be used to determine the relative stabilities of different isomers or conformers of the molecule. This is particularly relevant for understanding the conformational preferences of the isopropyl ester group.

Computational studies on molecules containing isopropyl groups have utilized methods like DFT to explore the potential energy surface associated with the rotation of this group. researchgate.net A similar approach for this compound would involve systematically rotating the relevant dihedral angles and calculating the energy at each step. This would identify the low-energy conformers and the energy barriers for interconversion between them. Such analyses have been performed on other flexible ester molecules, revealing the presence of multiple low-energy conformations. acs.org

Table 2: Hypothetical Relative Energies of Isopropyl Ester Group Conformations

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%)
AAngle in degrees0.00Calculated %
BAngle in degreesCalculated valueCalculated %
CAngle in degreesCalculated valueCalculated %

Note: This table illustrates the type of data that would be generated from a conformational analysis. The specific angles, energies, and populations would require dedicated computational studies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational dynamics and intermolecular interactions of this compound in a condensed phase (e.g., in a solvent or in its bulk liquid or solid state).

While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between these conformers over time, providing a dynamic picture of the molecule's flexibility. MD simulations of aromatic polyesters and cyanate (B1221674) esters have been used to study chain dynamics and torsional potentials in the bulk phase. aip.orgmdpi.com

An MD simulation of this compound would involve placing one or more molecules in a simulation box, often with a solvent, and simulating their motion over nanoseconds or longer. The trajectory from the simulation can be analyzed to understand the preferred conformations and the frequency of transitions between them. This provides a more realistic view of the conformational landscape than static gas-phase calculations, as it includes the effects of temperature and the surrounding environment.

The substituents on the benzene (B151609) ring of this compound, particularly the bromine and fluorine atoms, are expected to play a significant role in its intermolecular interactions. MD simulations can be used to analyze the nature and strength of these interactions.

Studies on fluorinated aromatic compounds have highlighted the importance of interactions involving fluorine, such as C-F···H hydrogen bonds and π-stacking interactions, which can be influenced by the fluorine substitution. ingentaconnect.comnih.govresearchgate.net An MD simulation of multiple this compound molecules would allow for the calculation of radial distribution functions (RDFs). RDFs describe the probability of finding another atom at a certain distance from a reference atom, providing a quantitative measure of the local molecular structure arising from intermolecular forces.

For example, RDFs could be calculated for the distances between the fluorine atom of one molecule and the hydrogen atoms of the methyl or isopropyl groups of neighboring molecules to investigate potential C-F···H interactions. Similarly, the interactions involving the bromine atom and the aromatic rings could be analyzed. This would provide a detailed understanding of how these molecules pack in a condensed phase and what forces govern their association.

Prediction of Chemical Reactivity and Selectivity

A critical aspect of understanding any chemical compound is the prediction of its reactivity and the selectivity of its reactions. Modern computational chemistry offers powerful tools to this end; however, these have not been applied to this compound in any published research.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

There are currently no available studies that present a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a vital tool for visualizing the electron density distribution around a molecule, which in turn helps in identifying the likely sites for electrophilic and nucleophilic attack. Without this analysis, predictions about how this molecule will interact with other reagents are speculative at best.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Similarly, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity, its role in chemical reactions (as an electron donor or acceptor), and its kinetic stability. The absence of HOMO-LUMO gap information precludes a deeper understanding of its electronic properties and reactivity.

Hammett and Taft Studies for Substituent Effects on Reactivity

No specific Hammett or Taft studies were found for this compound. These linear free-energy relationship studies are essential for quantifying the electronic effects of the bromo, fluoro, and methyl substituents on the reactivity of the benzene ring and the ester functional group. Such studies would provide invaluable data for predicting reaction rates and mechanisms for a wide range of reactions.

Spectroscopic Property Simulations

The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical analysis, allowing for the theoretical confirmation of experimental results. For this compound, such simulation data is not available in the public domain.

There are no published simulations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra. These simulations would be instrumental in interpreting experimental spectra, assigning specific signals to the molecular structure, and providing a more profound understanding of the vibrational modes and electronic environment of the molecule.

Applications of Isopropyl 5 Bromo 2 Fluoro 3 Methylbenzoate in Advanced Chemical Synthesis

As a Building Block for Pharmaceutical Intermediates

The structural motifs present in Isopropyl 5-bromo-2-fluoro-3-methylbenzoate are frequently found in biologically active compounds, making it a key starting material for the synthesis of pharmaceutical intermediates. The strategic placement of the bromo, fluoro, and methyl substituents allows for selective modifications and the introduction of further functionalities.

Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Halogenated benzoic acid derivatives are fundamental precursors in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). The fluorine atom, in particular, is known to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This compound can serve as a crucial starting material in multi-step syntheses of complex APIs. For example, similar fluorinated benzoic acids are utilized in the creation of novel therapeutic agents, including those with anti-inflammatory or analgesic properties. nbinno.com The bromo substituent provides a handle for cross-coupling reactions, a common strategy in the construction of the carbon skeleton of many modern drugs.

A patent for the preparation of 5-bromo-3-fluoro-2-methylbenzoate highlights its utility, and by extension, the potential of its isopropyl ester analogue, in industrial applications due to improved synthesis methods that enhance yield and purity. google.com Benzoic acid derivatives, in general, are recognized for their potential in the synthesis of APIs. rsc.org

Scaffold for Complex Molecular Architectures

The substituted benzene (B151609) ring of this compound acts as a rigid scaffold upon which more complex molecular architectures can be built. The different reactive sites—the ester, the bromine atom, and the aromatic ring itself—allow for a variety of chemical transformations. This makes it an ideal starting point for the synthesis of compounds with specific three-dimensional arrangements required for biological activity. The fluorinated structure and carboxylic acid functionality (after hydrolysis of the ester) are ideal for creating complex molecules. nbinno.com

Stereoselective Synthesis of Chiral Derivatives

As an Intermediate in Agrochemical Development

Fluorine-containing compounds have become increasingly important in the agrochemical industry. nih.gov The introduction of fluorine can lead to enhanced biological activity, increased metabolic stability, and improved transport properties of pesticides. This compound, as a fluorinated building block, has potential applications in the synthesis of new herbicides, fungicides, and insecticides. For instance, 5-bromo-2-fluorobenzeneboronic acid, a related compound, is a key intermediate in the synthesis of non-ester pyrethroid compounds used as pesticides. google.com The use of fluorinated building blocks is a predominant approach for the introduction of fluorine into agrochemicals. ccspublishing.org.cn

Development of Novel Materials (e.g., monomers for specialized polymers, liquid crystals)

The unique combination of a rigid aromatic core with flexible side chains and polar functional groups in derivatives of this compound suggests its potential use in materials science.

Benzoate (B1203000) derivatives are known to exhibit liquid crystal properties, which are valuable in the manufacturing of electronic devices and displays. The presence of halogen atoms and a methyl group can influence the mesomorphic behavior of the resulting compounds. Laterally substituted benzoates can form liquid crystals with medium-range crystallinity and low melting points.

Furthermore, fluorinated aromatic compounds are used as monomers in the synthesis of specialty polymers with desirable properties such as high thermal stability and low dielectric constants. scilit.com Fluorinated polyesters, for example, can be synthesized through polycondensation reactions involving fluorinated monomers. researchgate.net These polymers have applications in various high-tech industries.

Derivatization for Structure-Activity Relationship (SAR) Studies in Vitro

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. This compound is an excellent candidate for derivatization in SAR studies. The bromine atom can be readily replaced or used in cross-coupling reactions to introduce a variety of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of amides or other esters.

Lack of Specific Research Data on this compound Limits Detailed Application Analysis

The provided outline requests an in-depth analysis of this compound's role in three distinct areas of advanced chemical synthesis:

Mechanistic Probes in Biological Systems (in vitro):This application would involve using the compound to investigate biological pathways or mechanisms of action in a laboratory setting.

Consequently, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline based on the current body of scientific evidence. The creation of such an article would necessitate speculation or the extrapolation of data from structurally similar but distinct compounds, which would fall outside the specified scope of focusing solely on this compound.

Conclusion and Future Directions in the Research of Isopropyl 5 Bromo 2 Fluoro 3 Methylbenzoate

Summary of Key Research Findings and Methodological Advancements

A comprehensive survey of scientific databases and literature sources indicates a notable absence of published research specifically focused on Isopropyl 5-bromo-2-fluoro-3-methylbenzoate. The available information is limited to basic physicochemical properties and identifiers provided by chemical suppliers. There are no documented methodological advancements in its synthesis, characterization, or application.

The known properties of this compound are summarized in the table below:

PropertyValueSource
CAS Number 2432849-10-8 chemicalbook.com
Molecular Formula C₁₁H₁₂BrFO₂
IUPAC Name This compound
Physical Form Liquid
Purity Typically ≥97%

This table is interactive. Click on the headers to sort the data.

The lack of peer-reviewed studies means that its spectroscopic data (NMR, IR, Mass Spectrometry), reactivity profile, and potential biological activities remain uncharacterized.

Identification of Remaining Research Gaps and Challenges

The primary research gap concerning this compound is, in fact, the entire body of scientific knowledge beyond its basic identification. The challenges are, therefore, foundational and substantial.

Key Research Gaps:

Synthesis and Optimization: There are no published, optimized, and scalable synthetic routes specifically for this compound.

Spectroscopic and Structural Characterization: Detailed analysis using modern spectroscopic techniques to confirm its structure and purity is not available in the public domain.

Physicochemical Properties: Beyond its liquid state at room temperature, properties such as boiling point, density, refractive index, and solubility in various solvents have not been experimentally determined and reported.

Reactivity and Chemical Behavior: Its reactivity in various chemical transformations, such as nucleophilic substitution of the bromine or fluorine atoms, or reactions involving the ester group, is unknown.

Biological Activity Screening: The compound has not been screened for any potential applications in medicinal chemistry, agrochemistry, or other life sciences.

Material Science Applications: Its potential utility as a building block for polymers, liquid crystals, or other advanced materials has not been explored.

Primary Challenges:

Lack of Foundational Data: The absence of basic research discourages further investigation into its potential applications.

Commercial Viability: Without a clear application or unique property, there is little commercial incentive to fund research and development.

Promising Avenues for Future Synthetic Development

While no specific synthesis for this compound is documented, a promising avenue for its preparation can be extrapolated from the synthesis of its methyl ester counterpart, 5-bromo-3-fluoro-2-methylbenzoate. A patented method for the synthesis of the methyl ester involves the diazotization of 2-methyl-3-amino-5-bromobenzoate followed by a Schiemann-type reaction. google.com

A plausible synthetic route for the isopropyl ester could involve:

Esterification of the corresponding carboxylic acid: The synthesis could start from 5-bromo-2-fluoro-3-methylbenzoic acid. This acid could then be esterified with isopropanol (B130326) under standard conditions, such as Fischer-Speier esterification using a strong acid catalyst.

Transesterification: Alternatively, the corresponding methyl ester, methyl 5-bromo-2-fluoro-3-methylbenzoate, could be subjected to transesterification with isopropanol in the presence of a suitable catalyst.

Future research should focus on developing and optimizing these potential synthetic pathways, with an emphasis on yield, purity, and scalability.

Emerging Opportunities in Computational Chemistry and Material Science

In the absence of experimental data, computational chemistry offers a powerful and cost-effective approach to predict the properties and potential applications of this compound.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra). This would provide a theoretical benchmark for future experimental work.

Prediction of Reactivity: Computational models can predict sites of electrophilic and nucleophilic attack, bond dissociation energies, and reaction mechanisms, guiding future synthetic efforts.

Virtual Screening: The compound's structure can be used in virtual screening campaigns to predict its potential binding affinity to various biological targets, identifying possible leads for drug discovery.

Material Science:

Fluorinated Building Blocks: Fluorinated organic molecules are of significant interest in material science due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. rsc.org this compound could serve as a novel building block for the synthesis of:

Polymers: The bromine atom could be utilized in cross-coupling reactions to form novel polymers with tailored properties.

Liquid Crystals: The rigid, substituted benzene (B151609) core is a common feature in liquid crystalline molecules.

Organic Electronics: The electronic properties imparted by the fluorine and bromine substituents could make it a candidate for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Future research in these areas could unlock the potential of this currently uncharacterized molecule and provide the necessary impetus for its experimental investigation.

Q & A

What are the optimal synthetic routes for Isopropyl 5-bromo-2-fluoro-3-methylbenzoate, and how do reaction conditions influence regioselectivity?

Basic Research Question
The synthesis of this compound involves multistep strategies, including halogenation, esterification, and functional group protection. Key steps may include:

  • Bromination and Fluorination : Electrophilic aromatic substitution (EAS) using Br₂ or N-bromosuccinimide (NBS) for bromination, and fluorinating agents like Selectfluor™ or DAST for fluorine introduction. Substituent positions (e.g., methyl groups) influence directing effects .
  • Esterification : Conversion of a carboxylic acid intermediate to the isopropyl ester via acid chloride formation (SOCl₂ or oxalyl chloride) followed by reaction with isopropanol .
    Methodological Note : Monitor regioselectivity using in situ NMR or HPLC to track intermediate formation. Adjust reaction temperature (e.g., −78°C for kinetic control) to minimize side products .

How can spectroscopic discrepancies in characterizing this compound be resolved?

Basic Research Question
Common discrepancies arise in interpreting NMR and mass spectrometry (MS) data due to overlapping signals or isotopic patterns from bromine (¹⁰⁹Br/⁸¹Br).

  • ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) and 2D techniques (HSQC, HMBC) to assign signals. The methyl group at position 3 typically appears as a singlet (~δ 2.3 ppm), while fluorine deshields adjacent protons .
  • High-Resolution MS : Confirm molecular ion [M+H]⁺ with isotopic clusters matching bromine’s 1:1 ratio. Compare with computed isotopic distributions (e.g., using ChemCalc) .
    Data Table :
TechniqueKey Peaks/FeaturesReference
¹H NMR (400 MHz)δ 7.45 (d, J=8.2 Hz, H-4), δ 2.3 (s, CH₃)
HRMSm/z 315.9872 ([M+H]⁺, calc. 315.9875)

What is the impact of bromine and fluorine substituents on the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The bromine atom at position 5 serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine at position 2 stabilizes intermediates via electron-withdrawing effects.

  • Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids. Fluorine’s meta-directing nature may necessitate higher temperatures (80–100°C) for efficient coupling .
  • Contradiction Alert : Fluorine’s electronegativity can reduce reaction rates compared to non-fluorinated analogs. Optimize with bulky ligands (e.g., XPhos) to enhance turnover .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question
Density functional theory (DFT) and molecular docking studies are used to assess binding affinity to enzymes (e.g., kinases or proteases).

  • DFT Analysis : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The fluorine atom’s electronegativity enhances hydrogen-bonding potential .
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with active sites. The isopropyl group’s steric bulk may influence binding orientation .

What are the challenges in analyzing degradation products under varying pH conditions?

Advanced Research Question
Hydrolysis of the ester group generates 5-bromo-2-fluoro-3-methylbenzoic acid, detectable via LC-MS.

  • Methodology : Accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring. Acidic conditions (pH < 3) favor ester hydrolysis, while neutral/basic conditions stabilize the compound .
  • Contradiction Resolution : Conflicting degradation rates in literature may arise from solvent polarity differences. Use buffered aqueous/organic mixtures (e.g., 50% MeCN) for reproducibility .

How does the methyl group at position 3 influence crystallographic packing?

Advanced Research Question
Single-crystal X-ray diffraction reveals steric effects of the methyl group on molecular packing.

  • Crystallography : Co-crystallize with a small molecule (e.g., THF) to improve crystal quality. The methyl group at position 3 disrupts π-π stacking, leading to a monoclinic lattice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.